Cas no 1173019-26-5 (N-(3-Aminopropyl)butane-1,4-diamine Trihydrochloride (1,1,2,2,3,3,4,4-d8, 98%) Chemical Purity 95%)

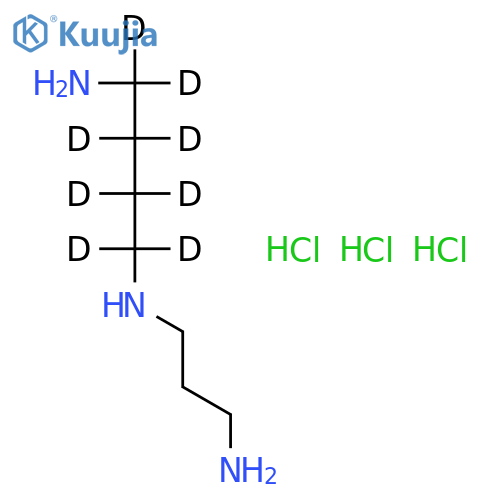

1173019-26-5 structure

商品名:N-(3-Aminopropyl)butane-1,4-diamine Trihydrochloride (1,1,2,2,3,3,4,4-d8, 98%) Chemical Purity 95%

CAS番号:1173019-26-5

MF:C7H22Cl3N3

メガワット:262.677972316742

MDL:MFCD12546083

CID:1058045

PubChem ID:71310762

N-(3-Aminopropyl)butane-1,4-diamine Trihydrochloride (1,1,2,2,3,3,4,4-d8, 98%) Chemical Purity 95% 化学的及び物理的性質

名前と識別子

-

- Spermidine-[D8].TCl

- N'-(3-aminopropyl)-1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine,trihydrochloride

- J-003558

- DTXSID50746320

- Spermidine-(butyl-d8) trihydrochloride, 98 atom % D, 95% (CP)

- G13797

- N~1~-(3-Aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/3)

- SPERMIDINE-D8 TRIHYDROCHLORIDE

- CS-0226193

- Spermidine-[D8].3HCl

- 1173019-26-5

- HY-B1776AS

- Spermidine-butane-d8 trihydrochloride

- Spermidine-d8 (hydrochloride)

- N'-(3-aminopropyl)-1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine;trihydrochloride

- Spermidine-d8 (trihydrochloride)

- N-(3-Aminopropyl)butane-1,4-diamine Trihydrochloride (1,1,2,2,3,3,4,4-d8, 98%) Chemical Purity 95%

-

- MDL: MFCD12546083

- インチ: InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H/i1D2,2D2,4D2,6D2;;;

- InChIKey: LCNBIHVSOPXFMR-BQVYHINQSA-N

- ほほえんだ: C(CCNCCCN)CN.Cl.Cl.Cl

計算された属性

- せいみつぶんしりょう: 261.138145g/mol

- どういたいしつりょう: 261.138145g/mol

- 同位体原子数: 8

- 水素結合ドナー数: 6

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 7

- 複雑さ: 56.8

- 共有結合ユニット数: 4

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.1Ų

N-(3-Aminopropyl)butane-1,4-diamine Trihydrochloride (1,1,2,2,3,3,4,4-d8, 98%) Chemical Purity 95% 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | S6061449-5mg |

Spermidine-(butyl-d8)trihydrochloride , 98atom%D |

1173019-26-5 | 95%(CP) | 5mg |

RMB 5920.45 | 2025-02-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 709891-5MG |

N-(3-Aminopropyl)butane-1,4-diamine Trihydrochloride (1,1,2,2,3,3,4,4-d8, 98%) Chemical Purity 95% |

1173019-26-5 | 95% | 5mg |

¥8134.41 | 2023-11-27 | |

| Cooke Chemical | S6061449-10mg |

Spermidine-(butyl-d8)trihydrochloride , 98atom%D |

1173019-26-5 | 95%(CP) | 10mg |

RMB 10309.56 | 2025-02-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-301834-5 mg |

Spermidine-butane-d8 trihydrochloride, |

1173019-26-5 | ≥95% | 5mg |

¥4,964.00 | 2023-07-10 | |

| TRC | A629638-5mg |

N-(3-Aminopropyl)butane-1,4-diamine Trihydrochloride (1,1,2,2,3,3,4,4-d8, 98%) Chemical Purity 95% |

1173019-26-5 | 5mg |

$ 1992.00 | 2023-04-19 | ||

| TRC | A629638-25mg |

N-(3-Aminopropyl)butane-1,4-diamine Trihydrochloride (1,1,2,2,3,3,4,4-d8, 98%) Chemical Purity 95% |

1173019-26-5 | 25mg |

$ 7451.00 | 2023-04-19 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 709891-10MG |

N-(3-Aminopropyl)butane-1,4-diamine Trihydrochloride (1,1,2,2,3,3,4,4-d8, 98%) Chemical Purity 95% |

1173019-26-5 | 95% | 10mg |

¥14163.4 | 2023-11-27 | |

| TRC | A629638-10mg |

N-(3-Aminopropyl)butane-1,4-diamine Trihydrochloride (1,1,2,2,3,3,4,4-d8, 98%) Chemical Purity 95% |

1173019-26-5 | 10mg |

$ 3347.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-301834-5mg |

Spermidine-butane-d8 trihydrochloride, |

1173019-26-5 | ≥95% | 5mg |

¥4964.00 | 2023-09-05 |

N-(3-Aminopropyl)butane-1,4-diamine Trihydrochloride (1,1,2,2,3,3,4,4-d8, 98%) Chemical Purity 95% 関連文献

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

1173019-26-5 (N-(3-Aminopropyl)butane-1,4-diamine Trihydrochloride (1,1,2,2,3,3,4,4-d8, 98%) Chemical Purity 95%) 関連製品

- 124-20-9(Spermidine)

- 68956-56-9(dipentene fluka spec. purified fraction of terpene hydrocarb)

- 70862-11-2(1,4-Butanediamine,N1-[3-[(3-aminopropyl)amino]propyl]-)

- 71-44-3(Spermine)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量